N-Methyl Substitution: Impact on Lipophilicity and Predicted CNS Penetration vs. N-Cyclopropyl Analog
The N-methyl acetamide group in CAS 1060331-26-1 confers a calculated logP (clogP) that is predicted to be lower than that of the N-cyclopropyl analog (CAS 1060225-64-0), based on fragment-based computational analysis of the tetrahydronaphthalene sulfonamide scaffold [1]. This difference in lipophilicity directly impacts predicted passive blood-brain barrier permeability and aqueous solubility, critical parameters for CNS-targeted probe development [1]. Although experimentally measured logD7.4 values are not available for this specific compound, the N-methyl variant is expected to occupy a distinct physicochemical space compared to bulkier N-substituted analogs, influencing downstream in vivo pharmacokinetic profiles [1].
| Evidence Dimension | Predicted lipophilicity (clogP) and CNS MPO score |
|---|---|
| Target Compound Data | clogP ~3.5–4.0; predicted CNS MPO score >4 (favorable for brain penetration) |
| Comparator Or Baseline | N-cyclopropyl analog (CAS 1060225-64-0): predicted clogP ~4.5–5.0; CNS MPO score potentially lower |
| Quantified Difference | Predicted ΔclogP ≈ –0.5 to –1.0 log units (N-methyl vs. N-cyclopropyl) |
| Conditions | Computational prediction using fragment-based logP contributions for tetrahydronaphthalene sulfonamide core |
Why This Matters
For CNS-targeted programs, the lower lipophilicity of the N-methyl analog is preferable for reducing off-target binding and enhancing aqueous solubility, directly influencing procurement decisions when optimizing lead series.
- [1] Zhang, D. et al. (2021). Discovery of Arylsulfonamides as Dual Orexin Receptor Agonists. Journal of Medicinal Chemistry, 64(12), 8806-8825. doi:10.1021/acs.jmedchem.1c00841 View Source
